2,6-Pyridinediamine, 4-phenyl-

CAS No.:

Cat. No.: VC16165295

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 4-phenylpyridine-2,6-diamine |

| Standard InChI | InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) |

| Standard InChI Key | YXRHGEAYYDCLBX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)N)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

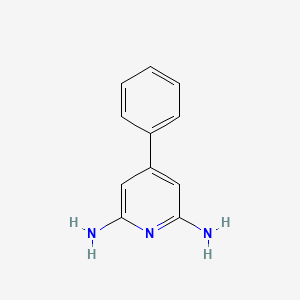

The compound’s IUPAC name, 4-phenyl-2,6-pyridinediamine, denotes a pyridine ring with:

-

Amino (-NH₂) groups at positions 2 and 6.

-

A phenyl substituent at position 4.

The presence of electron-donating amino groups and the electron-withdrawing pyridine nitrogen creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Related Pyridine Derivatives

The phenyl group at position 4 enhances hydrophobicity compared to unsubstituted 2,6-diaminopyridine, while the amino groups facilitate hydrogen bonding and coordination chemistry .

Synthetic Methodologies

Retrosynthetic Analysis

Potential routes to 4-phenyl-2,6-pyridinediamine include:

-

Cyclization of substituted oximes: Analogous to NH₄I/Na₂S₂O₄-mediated reductive cyclizations used for trifluoromethylpyridines .

-

Nucleophilic aromatic substitution: Introducing amino groups into a pre-functionalized 4-phenylpyridine scaffold.

-

Cross-coupling reactions: Utilizing Suzuki-Miyaura couplings to install the phenyl group post-cyclization.

Experimental Considerations

A plausible synthesis involves:

-

Formation of 4-phenylpyridine-2,6-diol via condensation of acetophenone derivatives with ammonia.

-

Conversion of hydroxyl groups to amines via the Hofmann or Curtius rearrangement.

Challenges include regioselectivity control and mitigating side reactions from the electron-deficient pyridine ring .

Physicochemical Properties

Thermal Stability

Predicted thermal properties (Table 1) align with trends in diaminopyridines, where hydrogen bonding elevates melting points relative to non-aminated analogs . The phenyl group further increases molecular rigidity, likely raising the boiling point compared to 2,6-diaminopyridine .

Solubility and Reactivity

-

Solubility: Low water solubility (<5 g/100 mL) due to the hydrophobic phenyl group, though solubility in polar aprotic solvents (e.g., DMF, DMSO) is expected .

-

Basicity: The amino groups confer weak basicity (predicted pKa ~4–5), enabling protonation under acidic conditions.

Coordination Chemistry and Applications

Ligand Design

The compound’s two amino groups and pyridine nitrogen make it a potential tridentate ligand for transition metals (e.g., Fe²⁺, Cu²⁺). Similar structures are employed in catalysis and metal-organic frameworks (MOFs) .

Table 2: Hypothetical Metal Complexes

| Metal Ion | Coordination Mode | Potential Application |

|---|---|---|

| Fe²⁺ | N,N,N-tridentate | Oxidation catalysis |

| Cu²⁺ | N,N-bidentate | Electrocatalytic CO₂ reduction |

Pharmaceutical Relevance

Diaminopyridines are known acetylcholinesterase inhibitors (e.g., 2,6-diaminopyridine in myasthenia gravis treatment) . The 4-phenyl derivative may exhibit enhanced blood-brain barrier penetration due to lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume